PHT-427 is a small molecule identified through computational screening for its ability to bind to the pleckstrin homology (PH) domain of specific proteins. [] It is classified as a dual inhibitor of both Phosphatidylinositol-dependent kinase 1 (PDPK1) and protein kinase B (Akt). [, ] These proteins are key components of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, crucial for regulating cell growth, survival, and metabolism. [, , ] PHT-427 has garnered significant interest in cancer research due to its ability to disrupt this pathway, which is frequently overactive in various cancer types. [, , ] Additionally, PHT-427 has demonstrated antimicrobial properties against specific bacteria. []
The synthesis of PHT-427 involves several key steps that have been documented in scientific literature. The compound is synthesized through a multi-step process that includes the formation of the benzenesulfonamide moiety and the introduction of the dodecyl group. The synthesis typically begins with the preparation of a thiadiazole derivative, which is then reacted with a suitable benzenesulfonyl chloride to form the final product.
Key parameters for synthesis include:
PHT-427 has a molecular formula of C_18H_30N_2O_2S and a molecular weight of approximately 342.51 g/mol. Its structure features a dodecyl alkyl chain attached to a benzenesulfonamide group, along with a thiadiazole ring. The compound's structural characteristics are crucial for its binding affinity to the pleckstrin homology domains of both Akt and phosphoinositide-dependent protein kinase 1.
PHT-427 participates in several important biochemical reactions primarily as an inhibitor of Akt and phosphoinositide-dependent protein kinase 1. In vitro studies have demonstrated that PHT-427 effectively inhibits phosphorylation at specific residues such as Ser473 on Akt and Thr308 on phosphoinositide-dependent protein kinase 1.
The primary mechanism of action of PHT-427 involves its dual inhibition of the phosphoinositide-dependent protein kinase 1/Akt signaling pathway. By binding to the pleckstrin homology domains of these proteins, PHT-427 disrupts their activation.
PHT-427 possesses distinct physical and chemical properties that contribute to its biological activity:
PHT-427 has significant potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and survival:
The PI3K/Akt/PDPK1 axis regulates fundamental cellular processes including proliferation, survival, and metabolism. Oncogenic activation occurs through:
These alterations collectively sustain tumor growth by enhancing glucose metabolism, inhibiting apoptosis, and promoting treatment resistance [6] [8].
Akt activation directly reprograms cancer cell metabolism:
Table 1: Frequency of PI3K/Akt Pathway Alterations in Select Cancers
Cancer Type | PIK3CA Mutation | PTEN Loss | AKT Amplification | PDK1 Overexpression |
---|---|---|---|---|
Breast cancer | 25–40% | 35–50% | 5–10% | 45% |
HNSCC | 20–30% | 10–20% | 5–15% | 30% |
Colorectal | 15–30% | 20–35% | 2–8% | 25% |
Glioblastoma | 10–15% | 60–80% | 10–15% | 40% |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: